6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H6ClF3N6S and its molecular weight is 322.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0015276 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Efficient One-Pot Synthesis : A study described an efficient and rapid synthesis of a new class of diversely functionalized derivatives of this compound. This process involved a one-pot, three-component cascade reaction with high yields, forming two new heterocycles. The synthesized compounds were characterized using spectral and analytical studies (Jilloju et al., 2021).
Antimicrobial Applications
- Antimicrobial Activities : Various derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some studies have found that these compounds show promising antimicrobial activities against different bacterial and fungal strains (Idrees et al., 2019), (Reddy et al., 2010).
Anticancer Properties
- Potential Anticancer Agent : Some derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines. The anticancer activity of these compounds is not attributed to tyrosine kinase inactivation but possibly to a broad specificity for the ATP-binding domain of other kinases (Ibrahim, 2009).
Structural and Energetic Properties
- Weak Noncovalent Interactions Analysis : A study examined two derivatives of this compound, focusing on the weak intermolecular interactions responsible for their supramolecular self-assembly. Using X-ray diffraction and theoretical tools, the study provided insights into the energetics of molecular dimers observed in these compounds (Al-Wahaibi et al., 2022).
Biological Activity
- Docking Studies and Antibacterial Activity : In silico docking studies have been conducted to understand the binding interactions of derivatives with various receptors. These studies, along with antibacterial evaluations, have shown good activity against several bacterial strains (Nayak & Poojary, 2020).
Properties
IUPAC Name |
6-(4-chloro-1,5-dimethylpyrazol-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N6S/c1-3-4(10)5(16-18(3)2)6-17-19-7(9(11,12)13)14-15-8(19)20-6/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHOJGCILONGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN3C(=NN=C3S2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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